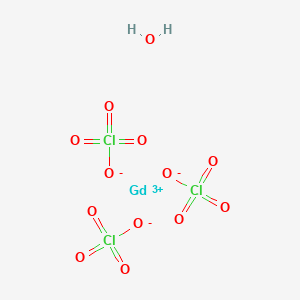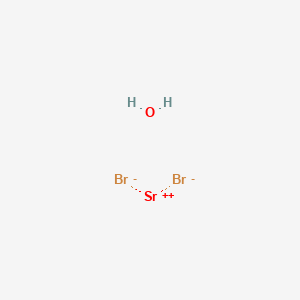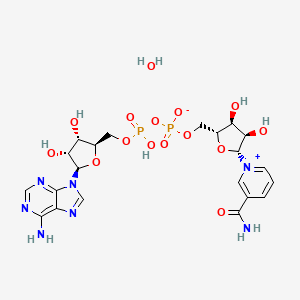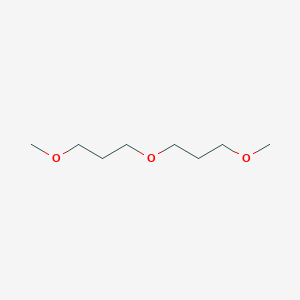
Perchloric acid,gadolinium(3+) salt (8CI,9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchloric acid, gadolinium(3+) salt (8CI,9CI) is a chemical compound with the molecular formula Cl3GdH2O13 and a molecular weight of 473.6171 g/mol . This compound is notable for its high purity, typically around 99.9% gadolinium content . It is used in various experimental and research applications due to its unique properties.
Métodos De Preparación
The preparation of perchloric acid, gadolinium(3+) salt involves the reaction of gadolinium oxide or gadolinium hydroxide with perchloric acid. The reaction typically takes place in an aqueous solution, and the resulting product is then purified to achieve the desired purity level . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and efficiency.
Análisis De Reacciones Químicas
Perchloric acid, gadolinium(3+) salt undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can participate in oxidation reactions where it donates oxygen atoms to other substances.
Reduction: It can also undergo reduction reactions where it gains electrons.
Substitution: In certain conditions, it can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or metals, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Perchloric acid, gadolinium(3+) salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in analytical chemistry for the determination of various elements and compounds.
Biology: It is used in biological research for studying the effects of gadolinium on biological systems.
Medicine: It is used in medical research for developing contrast agents for magnetic resonance imaging (MRI) due to the paramagnetic properties of gadolinium.
Industry: It is used in industrial applications for the synthesis of other gadolinium compounds and materials
Mecanismo De Acción
The mechanism of action of perchloric acid, gadolinium(3+) salt involves its interaction with various molecular targets and pathways. In biological systems, gadolinium ions can interact with calcium channels and other ion channels, affecting their function. This interaction is the basis for its use as a contrast agent in MRI, where gadolinium enhances the contrast of images by altering the relaxation times of water protons in tissues .
Comparación Con Compuestos Similares
Perchloric acid, gadolinium(3+) salt can be compared with other similar compounds such as:
Perchloric acid, lanthanum(3+) salt: Similar in structure but contains lanthanum instead of gadolinium.
Cerium(III) perchlorate: Contains cerium instead of gadolinium and has different chemical properties.
Gadolinium(III) chloride: Another gadolinium compound but with chloride ions instead of perchlorate ions.
The uniqueness of perchloric acid, gadolinium(3+) salt lies in its high purity and specific applications in research and industry .
Propiedades
IUPAC Name |
gadolinium(3+);triperchlorate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Gd.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXABYLVQTHIELE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Gd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3GdH2O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14017-52-8 |
Source


|
| Record name | Gadolinium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














